molecular formula C24H23N3O4 B2751254 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine CAS No. 1704654-32-9

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

Cat. No. B2751254
M. Wt: 417.465
InChI Key: SRCGOQJESAZSRR-UHFFFAOYSA-N
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Description

The compound “1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine” is a complex organic molecule that contains several functional groups, including a benzodioxole, a pyridine, a benzoyl group, and a piperazine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, a common method for synthesizing benzodioxoles involves the condensation of catechols with formaldehyde . The piperazine ring could potentially be introduced through a reaction with a suitable piperazine derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and pyridine rings are aromatic and planar, while the piperazine ring is saturated and has a more flexible conformation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the benzoyl group could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carbonyl group and the potential for hydrogen bonding might make it more soluble in polar solvents .

Scientific Research Applications

Pyruvate Dehydrogenase Kinase Inhibition

Aicher et al. (2000) explored the optimization of acylated piperazine derivatives, aiming to enhance the inhibition of pyruvate dehydrogenase kinase (PDHK), a key enzyme in metabolic pathways. They discovered that methyl substitution at the piperazine ring significantly increased the lead compound's potency, indicating potential applications in metabolic disorder treatments (Aicher et al., 2000).

Antineoplastic Tyrosine Kinase Inhibition

Gong et al. (2010) identified the metabolites of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients. Their findings suggest the potential of such compounds in developing treatments for CML, focusing on the main metabolic pathways after oral administration (Gong et al., 2010).

Antiproliferative Activity

Nowicka et al. (2015) synthesized a new class of Mannich bases derived from 2-amino-1H-benzimidazole, showing significant antiproliferative activity against human leukemia and breast cancer cells. This underscores the potential application of such compounds in cancer therapy (Nowicka et al., 2015).

Alpha(1)-Adrenoceptor Antagonism

Barbaro et al. (2002) developed benzodioxane-arylpiperazine derivatives to identify and validate a pharmacophore model for alpha(1)-adrenoceptor antagonists, which are crucial in treating conditions like hypertension and benign prostatic hyperplasia. Their research contributes to understanding how structural modifications affect biological activity (Barbaro et al., 2002).

Cytochrome P450 Involvement in Metabolism

Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, an antidepressant, identifying the cytochrome P450 enzymes involved in its oxidative metabolism. This research provides insights into the drug's pharmacokinetics and potential drug-drug interactions (Hvenegaard et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in a particular area (such as medicinal chemistry), further studies could be conducted to optimize its structure and improve its efficacy .

properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c28-24(19-4-3-5-20(15-19)31-23-6-1-2-9-25-23)27-12-10-26(11-13-27)16-18-7-8-21-22(14-18)30-17-29-21/h1-9,14-15H,10-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCGOQJESAZSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

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